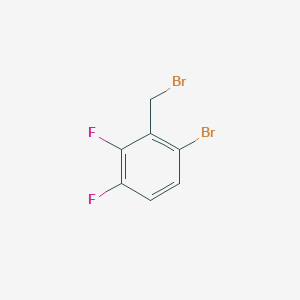

6-Bromo-2,3-difluorobenzyl bromide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-bromo-2-(bromomethyl)-3,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F2/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOCUAMBAPDZOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Halogenated Aromatic Compounds in Modern Organic Synthesis

Halogenated aromatic compounds are organic molecules that feature a benzene (B151609) ring substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine). manac-inc.co.jp Their importance in contemporary organic synthesis is multifaceted and stems from the profound influence that halogen substituents exert on the physical, chemical, and biological properties of a molecule. chadsprep.com

The introduction of halogens can enhance the biological activity and metabolic stability of drug candidates. chadsprep.com For instance, the presence of fluorine atoms often increases lipophilicity, which can improve a drug's ability to cross cell membranes. Halogen atoms, particularly bromine and iodine, are excellent leaving groups in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern synthetic chemistry, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.

Furthermore, the specific placement of different halogens on an aromatic ring allows for selective and sequential reactions. The distinct reactivities of the carbon-halogen bonds (e.g., C-Br vs. C-F) enable chemists to use one site for a reaction while leaving the other intact for subsequent transformations. This differential reactivity is crucial for the efficient and controlled synthesis of highly substituted and complex aromatic structures.

Overview of 6 Bromo 2,3 Difluorobenzyl Bromide As a Strategic Chemical Building Block

Direct Bromination Approaches for Benzyl Halides

Direct bromination at the benzylic position of a toluene derivative is a common strategy for synthesizing benzyl bromides. This approach leverages the relative weakness of benzylic C-H bonds, which are susceptible to radical cleavage. libretexts.org

Radical Bromination via Hydrogen Bromide and Peroxides under Photoinitiation

A prominent method for benzylic bromination involves the use of hydrogen bromide (HBr) and an oxidizing agent, such as hydrogen peroxide (H₂O₂), under photoinitiation. google.com This process generates bromine radicals in situ, which then selectively abstract a benzylic hydrogen.

The reaction of HBr with H₂O₂ produces bromine, and under light, bromine radicals are formed. These radicals initiate a chain reaction by abstracting a methyl hydrogen from the toluene derivative, creating a resonance-stabilized benzylic radical. libretexts.orgchemistrysteps.com This radical then reacts with a bromine molecule to yield the desired benzyl bromide and another bromine radical, which propagates the chain. libretexts.org This method offers a cost-effective alternative to using more expensive brominating agents and avoids the formation of corrosive by-products like HBr, as it is consumed and regenerated within the reaction cycle. google.com

For instance, the synthesis of 2,6-difluorobenzyl bromide from 2,6-difluorotoluene (B1296929) has been successfully demonstrated using a 40% aqueous solution of HBr and a 30% aqueous solution of H₂O₂ under illumination. google.com This reaction proceeds with high selectivity for monobromination due to the strong electron-withdrawing nature of the fluorine atoms, which deactivates the methyl hydrogens, and the significant steric hindrance around the reaction site. google.com

Alternative Brominating Reagents for Benzylic Positions

Besides the HBr/H₂O₂ system, other reagents are widely employed for benzylic bromination. N-Bromosuccinimide (NBS) is a popular choice as it provides a low, steady concentration of bromine, which helps to minimize side reactions. libretexts.orgchemistrysteps.comlibretexts.org The reaction is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN). google.comgla.ac.uk The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. chemistrysteps.com

Another alternative is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which can be used with a catalyst like zirconium tetrachloride (ZrCl₄) to prevent competitive aromatic ring bromination. scientificupdate.com

Continuous flow photochemical bromination represents a modern and efficient approach. This technique often utilizes in-situ generated bromine from sources like sodium bromate (B103136) (NaBrO₃) and HBr, coupled with LED irradiation to initiate the radical reaction. scientificupdate.comresearchgate.net This method allows for rapid and complete conversion with a reduced process mass index, highlighting its green chemistry advantages. researchgate.net

Multi-Step Synthesis from Precursors with Pre-Existing Fluorine and Bromine Patterns

An alternative to direct benzylic bromination is to start with aromatic compounds that already contain the desired fluorine and bromine substituents and then introduce the bromomethyl group through a series of reactions.

Derivatization of Bromo-Difluorotoluene Derivatives

One such multi-step synthesis starts from 2,3,4-trifluoronitrobenzene. google.com This precursor undergoes a series of transformations including nucleophilic substitution, decarboxylation, reduction of the nitro group to an amine, and finally a Sandmeyer-type diazotization reaction to introduce the bromine atom, yielding 6-bromo-2,3-difluorotoluene. google.com This toluene derivative can then be subjected to benzylic bromination as described in the previous sections to afford the final product. A reported synthesis of 6-bromo-2,3-difluorotoluene from 3,4-difluoro-2-methylaniline (B178413) via a diazotization reaction with sodium nitrite (B80452) and cuprous bromide achieved a yield of 90%. google.com

The synthesis of related analogs, such as 1-bromo-2-fluorobenzene, has been achieved from o-bromoaniline through a Schiemann reaction, which involves diazotization followed by thermal decomposition of the resulting diazonium hexafluorophosphate. orgsyn.org

Functional Group Interconversion Strategies on Substituted Aromatic Scaffolds

Functional group interconversion provides another versatile route. For example, a substituted benzoic acid can be a starting point. The carboxylic acid group can be reduced to a primary alcohol, which can then be converted to the corresponding benzyl bromide. This strategy allows for the late-stage introduction of the reactive bromomethyl group.

Optimization of Reaction Conditions and Yields in Scalable Synthesis

For industrial applications, the optimization of reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness is paramount.

In radical bromination reactions, controlling the concentration of bromine is critical to prevent over-bromination, which leads to the formation of dibromo and tribromo byproducts. scientificupdate.com The use of NBS or continuous flow systems with in-situ bromine generation helps to maintain a low and constant bromine concentration. chemistrysteps.comscientificupdate.comresearchgate.net Solvent choice is also important; while chlorinated solvents like carbon tetrachloride were traditionally used, more environmentally benign options like acetonitrile (B52724) are now preferred. researchgate.net

The molar ratio of reactants is another key parameter. For thermal benzylic bromination, a bromine to benzylic compound mole ratio of 0.4 to 0.6 is often preferred to favor the formation of the monobrominated product. google.com In the HBr/H₂O₂ system for the synthesis of 2,6-difluorobenzyl bromide, the molar ratio of 2,6-difluorotoluene to both HBr and H₂O₂ is typically in the range of 1:1 to 1:3.5. google.com

Continuous processing, particularly using microreactors, offers significant advantages for scalability. These systems provide excellent control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, higher yields, and shorter reaction times. researchgate.net For instance, a continuous photochemical bromination process demonstrated complete conversion within 15 seconds. researchgate.net

Table of Reaction Conditions for the Synthesis of this compound and Analogs

| Starting Material | Brominating Agent/Method | Initiator/Catalyst | Solvent | Reaction Time | Yield | Product |

|---|---|---|---|---|---|---|

| 2,6-Difluorotoluene | HBr (40% aq.), H₂O₂ (30% aq.) | Light | Not specified | 6-24 h | ≥99.0% purity | 2,6-Difluorobenzyl bromide google.com |

| 2,6-Difluorotoluene | N-Bromosuccinimide | Azobisisobutyronitrile | Ethyl acetate | Not specified | 81.2% | 2,6-Difluorobenzyl bromide google.com |

| 3,4-Difluoro-2-methylaniline | NaNO₂, CuBr | HCl | Water | 1 h (diazotization) | 90% | 6-Bromo-2,3-difluorotoluene google.com |

| Toluene Sulfonyl Chlorides | N-Bromosuccinimide | Not specified | Acetonitrile | Not specified | Improved yield | Brominated Toluene Sulfonyl Chlorides researchgate.net |

Advanced Purification and Isolation Techniques for High Purity Production

The final purity of this compound is critical for its subsequent use. The choice of purification method depends on several factors, including the thermal stability of the compound, the physical state (solid or liquid), and the nature of the impurities present.

Chromatographic techniques are widely used for the purification of benzyl bromides due to their high resolution and versatility. researchgate.net These methods separate compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an organic solvent or solvent mixture). researchgate.netresearchgate.net

Silica Gel Column Chromatography: This is a standard and effective method for purifying substituted benzyl bromides. For compounds like this compound, which are relatively non-polar, silica gel chromatography allows for the efficient separation from more polar impurities. The process involves dissolving the crude product in a minimal amount of a non-polar solvent and loading it onto a column packed with silica gel. A non-polar eluent is then passed through the column. researchgate.net The benzyl bromide, having a weaker interaction with the polar silica gel, travels down the column more quickly than polar impurities. researchgate.net

A practical example is the purification of the analogous compound, 2,6-difluorobenzyl bromide, which was successfully purified using silica gel column chromatography. google.com In this process, after the initial workup, the crude product was subjected to column chromatography using petroleum ether as the eluent, achieving a final purity of over 99%. google.com This approach is directly applicable to this compound.

Flash Chromatography: This is an air-pressure accelerated version of traditional column chromatography, offering a significant reduction in purification time. tandfonline.com It is particularly useful for routine purifications. The principles are the same as standard column chromatography, but the solvent is pushed through the column under pressure, leading to a faster and often more efficient separation. tandfonline.com For many benzylic bromides, flash chromatography on silica gel using n-pentane as the eluent has proven effective. tandfonline.com

Table 1: Chromatographic Purification Parameters for a Substituted Benzyl Bromide Analogue

| Compound | Chromatographic Method | Stationary Phase | Eluent | Purity Achieved | Yield | Reference |

| 2,6-Difluorobenzyl bromide | Silica Gel Column Chromatography | Silica Gel | Petroleum Ether (60-90°C) | 99.3% (GC) | 90.3% | google.com |

Recrystallization and distillation are classic purification techniques that rely on differences in solubility and boiling points, respectively.

Recrystallization: This method is ideal for purifying solid compounds. If this compound is obtained as a solid, recrystallization can be a highly effective and economical purification step. researchgate.net The process involves dissolving the crude solid in a suitable hot solvent in which it is soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is crucial for successful recrystallization. For a related compound, 2,6-difluorobenzyl bromide, which is a solid at room temperature with a melting point of 52-55 °C, recrystallization is a viable purification strategy. sigmaaldrich.com

Distillation: For thermally stable, liquid benzyl bromides, distillation is the preferred method of purification. google.com This technique separates components of a liquid mixture based on differences in their boiling points.

Fractional Distillation: This enhanced distillation technique is used when the boiling points of the components are close. It employs a fractionating column to achieve a better separation. google.com It has been noted as a suitable method for purifying chloro- and bromo-substituted benzal bromides. google.com

Vacuum Distillation: Many organic compounds decompose at their atmospheric boiling points. Distillation under reduced pressure (vacuum distillation) lowers the boiling point, allowing for the safe purification of thermally unstable or high-boiling compounds. researchgate.net The purification of the precursor 6-bromo-2,3-difluorotoluene, for instance, is achieved through reduced pressure distillation. google.com Similarly, other fluorobenzyl derivatives are often purified by distillation under reduced pressure. google.com

Steam Distillation: This method is particularly useful for separating water-immiscible compounds. Steam is passed through the mixture, and the volatile compound co-distills with the water at a temperature below the boiling point of either component. researchgate.net It has been described as a very effective method for removing benzyl bromide from reaction mixtures. researchgate.netchemicalbook.com

Table 2: Physical Properties and Relevant Purification Methods for Benzyl Bromide Analogues

| Compound | Physical State (at 25°C) | Boiling Point / Melting Point | Density (at 25°C) | Applicable Purification Protocol | Reference |

| 2,6-Difluorobenzyl bromide | Solid | 52-55 °C (m.p.) | N/A | Recrystallization, Column Chromatography | google.comsigmaaldrich.com |

| 3,4-Difluorobenzyl bromide | Liquid | 79 °C (flash point) | 1.618 g/mL | Distillation | sigmaaldrich.com |

| 1-Bromo-2,3-difluorobenzene | Liquid | 157-158 °C (b.p.) | 1.724 g/mL | Distillation, Steam Distillation | chemicalbook.com |

Reactivity and Mechanistic Investigations of 6 Bromo 2,3 Difluorobenzyl Bromide

Nucleophilic Substitution Reactions

6-Bromo-2,3-difluorobenzyl bromide possesses two primary centers susceptible to nucleophilic attack: the benzylic bromine and the aromatic ring itself. The distinct electronic environments of these sites dictate the conditions and mechanisms of substitution.

The bromomethyl group (-CH₂Br) is a classic benzylic halide, rendering the benzylic carbon highly susceptible to nucleophilic substitution. This reactivity is attributed to the ability of the adjacent benzene (B151609) ring to stabilize the transition states of both S_N1 and S_N2 reactions. The benzylic bromine is an excellent leaving group, readily displaced by a wide array of nucleophiles.

Common nucleophilic substitution reactions at the benzylic position include the formation of alcohols, ethers, amines, and nitriles. For instance, reaction with hydroxide (B78521) ions or water leads to the corresponding benzyl (B1604629) alcohol. Alkoxides or phenoxides will yield benzyl ethers, while ammonia (B1221849) or primary and secondary amines will form benzylamines. georgiasouthern.edu Cyanide ions can be used to introduce a nitrile group, which is a valuable precursor for carboxylic acids and other functionalities.

The mechanism of these substitutions, whether S_N1 or S_N2, is influenced by the reaction conditions. Less hindered nucleophiles and polar aprotic solvents favor the bimolecular S_N2 pathway. nih.gov Conversely, conditions that promote the formation of a stable benzyl carbocation, such as the use of a polar protic solvent or a weaker nucleophile, can lead to an S_N1 mechanism. nih.gov

Table 1: Examples of Nucleophilic Substitution at the Benzylic Center

| Nucleophile | Product Type |

|---|---|

| Hydroxide (OH⁻) | Benzyl alcohol |

| Alkoxide (RO⁻) | Benzyl ether |

| Amine (RNH₂) | Benzylamine |

| Cyanide (CN⁻) | Benzyl nitrile |

The benzene ring of this compound is activated towards nucleophilic aromatic substitution (S_NAr) due to the presence of the electron-withdrawing fluorine atoms. masterorganicchemistry.com In S_NAr reactions, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The subsequent departure of a leaving group, in this case, the bromide or one of the fluoride (B91410) ions, restores the aromaticity. masterorganicchemistry.comnih.gov

The regioselectivity of nucleophilic attack is directed by the activating groups. In this molecule, the fluorine atoms strongly activate the ring towards S_NAr. Generally, fluorine is a better leaving group than bromine in S_NAr reactions when the ring is highly activated. masterorganicchemistry.com The position of substitution will depend on the specific reaction conditions and the nature of the incoming nucleophile. researchgate.net It is important to note that the presence of multiple activating groups can lead to complex reaction mixtures. nih.gov

Electrophilic Aromatic Substitution Pathways

While the electron-withdrawing fluorine atoms deactivate the benzene ring towards electrophilic aromatic substitution (EAS), these reactions can still occur under forcing conditions. The directing effects of the existing substituents determine the position of the incoming electrophile. Both the bromine and the fluorine atoms are ortho-, para-directing groups, although they deactivate the ring. The bromomethyl group is weakly deactivating and also directs to the ortho and para positions.

Considering the positions of the current substituents (bromo at C6, fluoro at C2 and C3), the potential sites for electrophilic attack are C4 and C5. The steric hindrance and the combined electronic effects of the substituents will influence the final regiochemical outcome. For example, in nitration or halogenation reactions, a mixture of isomers could be expected, with the precise ratio depending on the specific electrophile and reaction conditions.

Applications in Agrochemical and Materials Science

Synthesis of Novel Agrochemical Agents

The unique combination of bromine and fluorine atoms on the benzyl (B1604629) ring of 6-Bromo-2,3-difluorobenzyl bromide suggests its potential as a synthon in the creation of complex, biologically active molecules for agricultural applications. The presence of halogens can influence the lipophilicity, metabolic stability, and binding affinity of a molecule to its target site. However, specific examples of its incorporation into commercial or late-stage developmental agrochemicals are not readily found.

Development of Herbicides and Insecticides

There is no substantial body of research that explicitly details the use of this compound in the synthesis of herbicides and insecticides. While the broader class of halogenated benzyl compounds is of interest in agrochemical research, the specific contributions of the 2,3-difluoro-6-bromo substitution pattern are not well-established in the literature.

Polymer and Advanced Material Development

The incorporation of fluorine and bromine into polymer backbones is a known strategy to enhance properties such as thermal stability, chemical resistance, and flame retardancy. The difluorobenzyl moiety in this compound could theoretically be incorporated into polymer chains.

Use as Monomers in Polymer Synthesis (e.g., Poly(arylene ether)s)

Poly(arylene ether)s are a class of high-performance thermoplastics known for their excellent thermal and mechanical properties. Their synthesis often involves the nucleophilic substitution reaction between a bisphenol and an activated dihalide. While fluorinated aromatic compounds are used as monomers to improve the properties of poly(arylene ether)s, there is no specific literature that documents the use of this compound in the synthesis of this class of polymers.

Fabrication of Materials with Enhanced Thermal and Chemical Stability

The presence of aromatic rings and carbon-fluorine bonds in a polymer can contribute to its thermal and chemical stability. Similarly, bromine-containing compounds are often used as flame retardants. While it can be hypothesized that polymers incorporating this compound would exhibit these enhanced properties, there is a lack of specific research data and documented examples to substantiate this claim for this particular compound.

Advanced Spectroscopic and Analytical Characterization of Reaction Products and Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. For 6-Bromo-2,3-difluorobenzyl bromide, ¹H, ¹³C, and ¹⁹F NMR would provide definitive structural information.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region and one signal in the benzylic region.

The two aromatic protons would appear as a complex multiplet system due to proton-proton and proton-fluorine couplings.

The benzylic methylene (B1212753) protons (-CH₂Br) would give a singlet, though it might show coupling to the adjacent aromatic fluorine atom (a small doublet or triplet).

¹³C NMR: The carbon NMR spectrum would display seven unique signals corresponding to each carbon atom in the molecule.

The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the bromine and fluorine substituents.

The carbon atoms bonded to fluorine would exhibit large C-F coupling constants.

The benzylic carbon of the -CH₂Br group would appear at a characteristic chemical shift.

¹⁹F NMR: The fluorine NMR spectrum is crucial for fluorinated compounds.

It is expected to show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring.

The signals would likely appear as doublets of doublets due to coupling with each other and with the adjacent aromatic protons.

Predicted ¹H and ¹³C NMR Data Based on computational models and data from analogous structures, a predicted set of chemical shifts can be estimated.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₂ | ~4.5 | ~30 |

| Aromatic CH | 7.2 - 7.5 | 115 - 130 |

| C-Br (Aromatic) | - | ~110 |

| C-F | - | 145 - 155 (with large J-coupling) |

This table represents predicted values and is not based on published experimental data for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (C₇H₄BrF₂), the expected molecular weight is approximately 284.95 g/mol .

The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio), resulting in two peaks of almost equal intensity separated by 2 m/z units.

Key fragmentation pathways would likely involve:

Loss of the bromine atom from the benzyl (B1604629) group (-Br) to form a stable difluorobenzyl cation.

Loss of the entire bromomethyl group (-CH₂Br).

Cleavage of the aromatic ring.

Chromatographic Analysis for Purity and Reaction Monitoring

Chromatographic methods are indispensable for separating components of a mixture, determining the purity of a compound, and monitoring the progress of a chemical reaction.

Gas chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a standard technique for analyzing volatile and thermally stable compounds like this compound. It is effective for determining the purity of the compound and for identifying and quantifying impurities or side products in a reaction mixture. For instance, in the synthesis of related compounds like 2,6-difluorobenzyl bromide, GC is used to confirm purity, with reports showing purities exceeding 99%. google.com The choice of a suitable capillary column (e.g., non-polar or medium-polarity) and temperature program would be critical for achieving good separation from starting materials, such as 6-bromo-2,3-difluorotoluene (B1590535), and other reaction byproducts.

High-Performance Liquid Chromatography (HPLC) and its higher-resolution version, Ultra-Performance Liquid Chromatography (UPLC), are versatile techniques for the analysis of a wide range of organic compounds. These methods are particularly useful for monitoring reaction progress, where samples can be quickly analyzed to determine the ratio of reactants, intermediates, and products. acs.orgambeed.com

For this compound, a reversed-phase HPLC method would typically be developed using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector would be suitable for detection, as the aromatic ring is a strong chromophore. UPLC would offer faster analysis times and improved resolution, which is beneficial for separating closely related impurities. acs.org

Future Perspectives and Emerging Research Directions

Integration of Green Chemistry Principles in Synthetic Methodologies

The synthesis of halogenated organic compounds is traditionally associated with the use of hazardous reagents and the generation of significant waste. However, the principles of green chemistry are increasingly being applied to mitigate these issues. For 6-Bromo-2,3-difluorobenzyl bromide, future research is likely to focus on developing more environmentally benign synthetic routes.

One promising avenue is the adoption of photocatalytic methods. For instance, a greener synthesis for the related compound 2,6-difluorobenzyl bromide has been developed, which utilizes photoinitiation and hydrogen peroxide as a clean oxidant, replacing traditional brominating agents like N-bromosuccinimide (NBS). google.com This method involves the reaction of hydrobromic acid with hydrogen peroxide to generate bromine in situ. google.com Under photoinitiation, a bromine radical is generated, which then participates in a radical substitution reaction. google.com This approach improves atom economy and reduces the production of corrosive byproducts like hydrobromic acid, which is a significant drawback of traditional methods. google.com Similar strategies could be adapted for the synthesis of this compound, potentially starting from 6-bromo-2,3-difluorotoluene (B1590535).

Furthermore, the use of flow chemistry offers a safer and more efficient alternative to batch processing for reactions involving hazardous intermediates. google.com Continuous flow reactors can improve heat and mass transfer, allow for precise control of reaction conditions, and minimize the volume of hazardous materials at any given time. The development of a continuous flow process for the photochemical benzylic bromination of toluene (B28343) derivatives is a step in this direction. google.com

Exploration of Novel Catalytic Systems for Enhanced Functionalization

The presence of both a bromo- and a benzyl (B1604629) bromide group on the same aromatic ring makes this compound a versatile substrate for a variety of catalytic cross-coupling reactions. Future research will likely focus on developing novel catalytic systems to selectively functionalize this molecule.

Palladium-catalyzed cross-coupling reactions are a powerful tool for C-C bond formation, and benzyl halides are known to be effective substrates. acs.org Research into the selective coupling at either the aryl bromide or the benzyl bromide position will be crucial for the controlled synthesis of complex molecules. The development of ligand-free or more sustainable catalyst systems, such as those based on copper, is also an active area of research. cas.org

Moreover, the strategic placement of the fluorine atoms influences the electronic properties of the aromatic ring, which can be exploited in catalyst design. The development of organocatalytic systems for the construction of highly substituted aromatic compounds is a rapidly growing field. tcichemicals.com These metal-free catalytic systems offer a more sustainable alternative to traditional metal-based catalysts and could be employed for the derivatization of this compound.

Identification of New Biological Targets for Therapeutic Development

Fluorinated organic molecules play a significant role in medicinal chemistry, often enhancing the metabolic stability, bioavailability, and binding affinity of drug candidates. The unique substitution pattern of this compound makes it an attractive scaffold for the synthesis of novel bioactive compounds.

The related compound, 2,6-difluorobenzyl bromide, is a key intermediate in the synthesis of rufinamide, an antiepileptic drug. google.com This highlights the potential of difluorobenzyl bromide derivatives in the development of central nervous system agents. The corresponding amine, 6-bromo-2,3-difluorobenzylamine, is also of interest for its potential biological applications. nih.gov The presence of the halogen atoms can influence the compound's lipophilicity and its ability to interact with biological targets. nih.gov

Future research will likely involve the synthesis of libraries of compounds derived from this compound and their screening against a wide range of biological targets. The reactivity of the benzyl bromide moiety allows for its facile conversion into a variety of other functional groups, enabling the exploration of a broad chemical space. For example, reaction with sodium azide (B81097) can yield the corresponding benzyl azide, a precursor to triazoles, which are important scaffolds in medicinal chemistry. pageplace.de

Design of Advanced Functional Materials Based on Fluorinated Benzyl Bromides

Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical resistance, and low surface energy, making them valuable for a wide range of applications. The benzyl bromide functionality of this compound makes it a potential monomer for the synthesis of novel fluorinated polymers.

For example, it could be used in polymerization reactions to create polymers with pendant 6-bromo-2,3-difluorobenzyl groups. These polymers could then be further functionalized through reactions at the bromine atom on the aromatic ring, leading to materials with tailored properties. The incorporation of fluorine atoms into polymers can significantly impact their electronic properties, making them suitable for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The development of new polymerization techniques, such as controlled radical polymerization, will be crucial for the synthesis of well-defined polymers from monomers like this compound. The resulting materials could find applications as high-performance coatings, advanced membranes, or in the fabrication of electronic devices.

常见问题

Q. Key optimization parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Minimizes decomposition |

| Solvent | Anhydrous CH₂Cl₂ | Enhances reagent solubility |

| Reaction Time | 4–6 hrs | Balances completion vs. side products |

Basic: How can spectroscopic techniques (NMR, IR) distinguish this compound from its structural isomers?

Answer:

- ¹H NMR :

- Benzyl protons (CH₂Br) appear as a singlet at δ 4.5–4.7 ppm. Adjacent fluorine atoms split signals in isomers (e.g., 4-bromo-2-fluorobenzyl bromide shows coupling with F at δ 4.6–4.8 ppm) .

- Aromatic protons exhibit distinct splitting patterns due to fluorine’s deshielding effect (e.g., meta-fluorine vs. para-bromine).

- ¹⁹F NMR :

- IR :

Advanced: How do competing regioselectivity issues arise during bromination of difluorobenzyl derivatives, and how can they be mitigated?

Answer:

Regioselectivity challenges stem from:

Q. Mitigation strategies :

- Use directing groups (e.g., temporary protection of benzyl alcohol) to block undesired positions.

- Adjust solvent polarity (e.g., DMF vs. CCl₄) to stabilize transition states .

Advanced: What analytical discrepancies might arise when characterizing this compound, and how should they be resolved?

Answer:

Common discrepancies include:

- Mass spectrometry (MS) : Isotopic patterns for Br (1:1 ratio for ⁷⁹Br/⁸¹Br) may overlap with fragments. High-resolution MS (HRMS) resolves this.

- X-ray crystallography : Disorder in bromine/fluorine positions due to similar electron densities. Refinement with SHELXL or Olex2 software improves accuracy .

- Elemental analysis : Trace moisture or solvent residues can skew C/H ratios. Dry samples under vacuum (10⁻³ Torr) for 24 hrs before analysis .

Advanced: How does the stability of this compound vary under different storage conditions?

Answer:

Stability data from analogs (e.g., 4-bromo-2-fluorobenzyl bromide):

| Condition | Degradation Rate | Major Degradation Product |

|---|---|---|

| Room temperature (light exposure) | 15% in 30 days | Hydrolyzed benzyl alcohol |

| 4°C (dark, anhydrous) | <2% in 6 months | None detected |

| -20°C (argon atmosphere) | No degradation | N/A |

Q. Recommendations :

- Store in amber vials with molecular sieves (3Å) under inert gas .

Advanced: What role does this compound play in designing antimicrobial agents, and what structural modifications enhance activity?

Answer:

The bromine/fluorine motif enhances lipophilicity and target binding (e.g., bacterial enzyme inhibition). Studies on analogs (e.g., 6-bromo-2-chlorobenzylidene derivatives) show:

Advanced: How can computational methods predict reaction pathways for synthesizing this compound?

Answer:

- DFT calculations (Gaussian 09):

- Molecular docking : Predict binding affinity with enzymes (e.g., cytochrome P450) to assess metabolic stability .

Basic: What purification techniques are most effective for isolating this compound?

Answer:

- Flash chromatography : Use silica gel with hexane:EtOAc (9:1). Rf ~0.3–0.4.

- Recrystallization : Dissolve in hot ethanol, cool to -20°C for needle-like crystals (mp 30–32°C) .

- Distillation : For large-scale purification, vacuum distillation (bp ~150°C at 10 mmHg) minimizes thermal decomposition .

Advanced: How do hydrogen-bonding interactions in the solid state affect the compound’s crystallinity?

Answer:

X-ray studies of analogs (e.g., 6-bromo-2’-chlorobenzylidene) reveal:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。